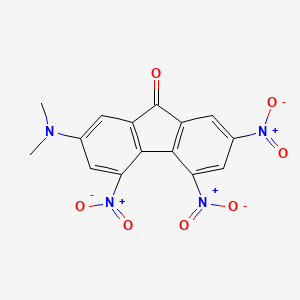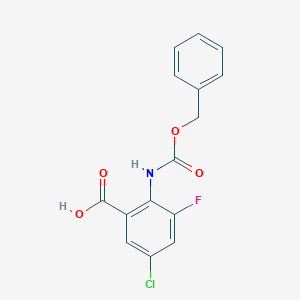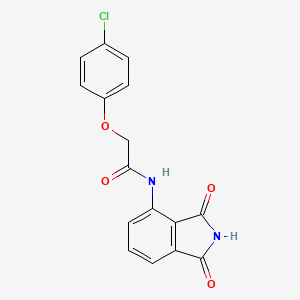![molecular formula C19H16F3N3O2S B2614819 6-(4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}PIPERIDINE-1-CARBONYL)-1,3-BENZOTHIAZOLE CAS No. 1421451-31-1](/img/structure/B2614819.png)
6-(4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}PIPERIDINE-1-CARBONYL)-1,3-BENZOTHIAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}PIPERIDINE-1-CARBONYL)-1,3-BENZOTHIAZOLE is a complex organic compound that features a benzothiazole core linked to a piperidine ring, which is further substituted with a trifluoromethyl pyridine moiety
Mechanism of Action
Target of Action
Similar compounds have been reported to show antitumor potential . Therefore, it’s plausible that this compound may also target cancer cells or specific proteins within these cells.
Mode of Action
Similar compounds have shown to interact with their targets, leading to changes that inhibit the growth of cancer cells .
Biochemical Pathways
Similar compounds have been reported to affect various pathways related to cell growth and proliferation .
Result of Action
Similar compounds have been reported to show potent growth inhibition properties against various human cancer cell lines .
Biochemical Analysis
Biochemical Properties
Benzo[d]thiazol-6-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the benzothiazole core can interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, potentially enhancing their activity and providing antioxidant benefits . Additionally, the compound’s interaction with proteins like heat shock proteins and chaperones can modulate protein folding and stability, contributing to its cytoprotective effects .
Cellular Effects
Benzo[d]thiazol-6-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular responses . The compound can also affect cellular metabolism by modulating the activity of key metabolic enzymes, resulting in changes in energy production and utilization . Furthermore, its impact on cell proliferation and apoptosis makes it a potential candidate for anticancer therapies .
Molecular Mechanism
The molecular mechanism of action of Benzo[d]thiazol-6-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as DNA and RNA, influencing their structure and function . It also acts as an enzyme inhibitor, targeting enzymes like topoisomerases and kinases, which play crucial roles in DNA replication and cell division . Additionally, the compound can modulate gene expression by interacting with transcription factors and epigenetic regulators, leading to changes in cellular behavior and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzo[d]thiazol-6-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical interactions and cellular responses . Prolonged exposure to the compound can lead to adaptive changes in cells, such as altered gene expression and metabolic reprogramming .
Dosage Effects in Animal Models
The effects of Benzo[d]thiazol-6-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone in animal models are dose-dependent. At lower doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity and cytoprotection . At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage . The threshold for these adverse effects varies depending on the animal model and the specific physiological context .
Metabolic Pathways
Benzo[d]thiazol-6-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is involved in several metabolic pathways. It interacts with enzymes like cytochrome P450s, which are responsible for its biotransformation and elimination . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production . Additionally, its interaction with cofactors like NADH and FAD can influence redox balance and cellular metabolism .
Transport and Distribution
The transport and distribution of Benzo[d]thiazol-6-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization . Additionally, its binding to serum proteins like albumin can affect its distribution and bioavailability in tissues .
Subcellular Localization
The subcellular localization of Benzo[d]thiazol-6-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, by post-translational modifications and targeting signals . Its localization to the nucleus allows it to interact with DNA and transcription factors, influencing gene expression and cellular behavior . Additionally, its presence in mitochondria can affect mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}PIPERIDINE-1-CARBONYL)-1,3-BENZOTHIAZOLE typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.
Synthesis of the Piperidine Intermediate: The piperidine ring is often prepared through the hydrogenation of pyridine derivatives or via cyclization reactions involving amines and aldehydes.
Coupling of the Trifluoromethyl Pyridine Moiety:
Final Coupling Reaction: The final step involves coupling the piperidine intermediate with the benzothiazole core, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The trifluoromethyl group and the pyridine ring can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 6-(4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}PIPERIDINE-1-CARBONYL)-1,3-BENZOTHIAZOLE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its structural features suggest it could interact with various biological targets, offering therapeutic benefits in areas such as oncology or neurology.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
6-(4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}PIPERIDINE-1-CARBONYL)-1,3-BENZOTHIAZOLE: shares similarities with other benzothiazole derivatives and piperidine-containing compounds.
Benzothiazole Derivatives: These compounds often exhibit antimicrobial, anticancer, and anti-inflammatory properties.
Piperidine Derivatives: Known for their use in pharmaceuticals, particularly as central nervous system agents.
Uniqueness
What sets this compound apart is the combination of the trifluoromethyl pyridine moiety with the benzothiazole core, providing a unique set of chemical and biological properties. This structural uniqueness can lead to distinct interactions with biological targets, offering potential advantages in drug development and material science.
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2S/c20-19(21,22)13-2-4-17(23-10-13)27-14-5-7-25(8-6-14)18(26)12-1-3-15-16(9-12)28-11-24-15/h1-4,9-11,14H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTZYMODHQOOTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide](/img/structure/B2614736.png)



![2-[(3,6-dichloropyridin-2-yl)formamido]-N-ethylacetamide](/img/structure/B2614745.png)
![1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide](/img/structure/B2614748.png)


![2-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2614754.png)
methanone](/img/structure/B2614755.png)
![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2-ethylhexyl)prop-2-enamide](/img/structure/B2614756.png)

![N-{3-[(3-chloro-4-methoxyphenyl)(cyano)amino]propyl}acetamide](/img/structure/B2614758.png)

